molecular formula C10H7F3N2 B1271883 8-(Trifluoromethyl)quinolin-4-amine CAS No. 243977-15-3

8-(Trifluoromethyl)quinolin-4-amine

Cat. No. B1271883
M. Wt: 212.17 g/mol
InChI Key: JTMLOHYYNHRKTF-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinolin-4-amine is a chemical compound that belongs to the quinoline family, characterized by the presence of a trifluoromethyl group at the 8-position and an amine group at the 4-position of the quinoline ring system. This structural motif is of significant interest due to its potential biological activity and its role as a building block in medicinal chemistry.

Synthesis Analysis

The synthesis of 8-(Trifluoromethyl)quinolin-4-amine derivatives can involve various strategies. For instance, an oxidative desulfurization-fluorination reaction has been employed to introduce a trifluoromethyl group at the N-1 position of the quinoline ring, as seen in the synthesis of 1-trifluoromethyl-4-quinolone derivatives . Although the abstract does not directly describe the synthesis of 8-(Trifluoromethyl)quinolin-4-amine, the methodologies used for related compounds can provide insights into possible synthetic routes for this compound.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be quite complex, with the potential for various interactions and binding modes. For example, the crystal structure of quinolin-8-aminium toluene-4-sulfonate shows that the 8-amino group, rather than the quinoline N atom, is protonated, leading to intermolecular hydrogen-bonding interactions and the formation of a linear polymer structure . This highlights the importance of the position and nature of substituents on the quinoline ring in determining the molecular structure and interactions of the compound.

Chemical Reactions Analysis

Quinoline derivatives can participate in a range of chemical reactions. The reactivity of 8-(dimesitylboryl)quinoline, for example, includes hydrolysis with the sequential loss of mesitylene and the formation of borinic acid and boronic acid dimer. It also forms coordination complexes with metals such as Cu(I), Ag(I), and Pd(II), demonstrating the ambiphilic nature of the molecule . These reactions are indicative of the potential reactivity of 8-(Trifluoromethyl)quinolin-4-amine, which may also form various complexes and undergo transformations based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-(Trifluoromethyl)quinolin-4-amine can be inferred from related compounds. For instance, the presence of a trifluoromethyl group can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity . Additionally, the coordination chemistry of tri(quinolin-8-yl)amine with iron(II) shows that the ligand's binding mode and the presence of coligands can affect the spin state and geometry of the resulting complexes . These findings suggest that the physical and chemical properties of 8-(Trifluoromethyl)quinolin-4-amine would be crucial in its reactivity and potential applications.

Scientific Research Applications

Antitumor Agents

  • Scientific Field : Bioorganic Chemistry
  • Application Summary : 8-(Trifluoromethyl)quinolin-4-amine derivatives have been designed and synthesized as microtubule-targeted agents (MTAs). They have shown cytotoxicity activity against PC3, K562, and HeLa cell lines .
  • Methods of Application : The derivatives were designed and synthesized through a structural optimization strategy .
  • Results : The half maximal inhibitory concentration (IC 50) of some derivatives suggested that their potency of anti-proliferative activities against HeLa cell lines were better than the combretastatin A-4. For example, compound 5e showed higher anti-proliferative activity against PC3, K562, and HeLa in vitro with IC 50 values of 0.49 µM, 0.08 µM, and 0.01 µM, respectively .

Werner-dependent Antiproliferative Agents

  • Scientific Field : Molecular Diversity
  • Application Summary : N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been designed and synthesized as potential Werner (WRN) helicase inhibitors .
  • Methods of Application : The derivatives were designed and synthesized through a structural optimization strategy, and the anticancer activities of 25 new target compounds against PC3, K562, and HeLa cell lines were evaluated by the MTT assay .
  • Results : Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines. Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC 50 values of 3871.5, 613.6, and 134.7 nM, respectively .

Influenza Virus Inhibitors

  • Scientific Field : Virology
  • Application Summary : Certain compounds could interact well with the RNP of the influenza virus .
  • Methods of Application : The RNP reconstitution assay was used to evaluate the interaction .
  • Results : One compound, G07, showed an inhibition rate of 80.65% at 100 µM .

Tubulin Inhibitors

  • Scientific Field : Bioorganic Chemistry
  • Application Summary : A series of 2-(trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized as a new class of tubulin inhibitors .
  • Methods of Application : The derivatives were designed and synthesized through a structural optimization strategy. Their anti-proliferative activities against HeLa cell lines were evaluated .
  • Results : The representative compound 5e was found to disrupt the tubulin network in HeLa cells, arresting HeLa cells at the G2/M phase and inducing cell apoptosis in a dose-dependent manner .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

8-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMLOHYYNHRKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371050
Record name 8-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)quinolin-4-amine

CAS RN

243977-15-3
Record name 8-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 243977-15-3
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